molecular formula C8H9ClN2O B13940332 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide

2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide

Cat. No.: B13940332
M. Wt: 184.62 g/mol
InChI Key: UMDGHRMMIWJKLD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted acetamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetamide: A simpler analogue with similar reactivity.

    N-(2-Methyl-pyridin-4-yl)-acetamide: Lacks the chlorine substituent, leading to different reactivity.

    2-Chloro-N-(pyridin-4-yl)-acetamide: Similar structure but without the methyl group.

Uniqueness

2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-N-(2-methylpyridin-4-yl)acetamide

InChI

InChI=1S/C8H9ClN2O/c1-6-4-7(2-3-10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)

InChI Key

UMDGHRMMIWJKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)CCl

Origin of Product

United States

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